(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimidine scaffolds: Demonstrated various biological activities including anticancer, antiviral, and antimicrobial properties.
Uniqueness
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+ |
InChI Key |
AQZNULXJKNGRRB-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\NC=CC=N1)C#N |
Canonical SMILES |
CC(=O)OC(C=C1NC=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.